N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo-pyrazinone derivative characterized by a central pyrazolo[1,5-a]pyrazin-4-one core substituted with 3,4-dimethoxyphenyl and 3,4-dimethoxybenzylacetamide groups.
Properties
CAS No. |
941982-09-8 |
|---|---|
Molecular Formula |
C25H26N4O6 |
Molecular Weight |
478.505 |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C25H26N4O6/c1-32-20-7-5-16(11-22(20)34-3)14-26-24(30)15-28-9-10-29-19(25(28)31)13-18(27-29)17-6-8-21(33-2)23(12-17)35-4/h5-13H,14-15H2,1-4H3,(H,26,30) |
InChI Key |
RGMYEECWHPJGEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and documented biological activities, supported by relevant data tables and findings from various research studies.
Structural Characteristics
The compound features a unique combination of functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 398.42 g/mol. The structure includes:
- Dimethoxybenzyl group : Enhances lipophilicity and may influence receptor binding.
- Oxopyrazolo moiety : Associated with various pharmacological activities.
- Acetamide linkage : Common in bioactive compounds, potentially enhancing solubility.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods ensure high purity and yield:
- Formation of the oxopyrazolo core : Utilizing appropriate precursors to construct the pyrazolo ring.
- Coupling reaction : Linking the dimethoxybenzyl group to the acetamide functionality.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are some highlighted findings from recent studies:
Antimicrobial Activity
- Antibacterial Effects : Similar compounds within the oxopyrazole class have shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli (MIC values ranging from 8 to 32 µg/mL) .
- Antifungal Properties : Studies have indicated that certain derivatives exhibit antifungal activity against strains like Candida albicans, with MIC values comparable to standard antifungal agents .
Anticancer Activity
- Cell Line Studies : The compound has been tested against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed IC50 values in the micromolar range, indicating potential as an anticancer agent .
- Mechanism of Action : The proposed mechanism includes induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation via cell cycle arrest in the G2/M phase .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 8 - 32 µg/mL | |
| Antifungal | C. albicans | Comparable to standard | |
| Anticancer | HeLa, MCF-7 | IC50 ~ 10 µM |
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers evaluated a series of oxopyrazole derivatives for their antibacterial properties against multiple strains.
- The most potent compounds were identified based on their MIC values and further analyzed for structure-activity relationships.
-
Investigation into Anticancer Mechanisms :
- A detailed study was conducted on the effects of the compound on apoptosis in cancer cells.
- Flow cytometry analysis revealed significant increases in early and late apoptotic cells upon treatment with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrazolo-Pyrazinone Cores
The following table summarizes key structural analogs and their properties:
Key Observations :
Research Findings and Hypotheses
Pharmacological Prospects
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures, starting with cyclization of pyrazolo[1,5-a]pyrazine precursors followed by functionalization of the acetamide moiety. Key steps include:
- Cyclization : Use of chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux conditions in solvents like ethanol or DMSO .
- Substitution : Catalysts such as sodium hydride or potassium carbonate are critical for nucleophilic substitutions .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
Q. Table 1: Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | Ethanol | NaH | 80 | 65–75 | |
| Acetamide Formation | DMSO | K₂CO₃ | 60 | 70–85 |
Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.8–4.0 ppm for methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z ≈ 508.2) .
- X-ray Crystallography : Single-crystal analysis resolves substituent positions and hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in substituent positioning during synthesis?
Discrepancies in substituent placement (e.g., para vs. meta positions on aromatic rings) arise from competing reaction pathways. Strategies include:
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (meta-substituted intermediates), while higher temps favor thermodynamic stability (para-substituted) .
- Computational Modeling : DFT calculations predict substituent effects on transition states .
Q. What methodologies optimize oxidation and reduction reactions for derivative synthesis?
- Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes pyrazine rings without degrading methoxy groups .
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces ketones to alcohols with >80% efficiency .
- Caution : Over-reduction of the pyrazolo[1,5-a]pyrazinone core may occur; monitor via TLC .
Q. Table 2: Redox Reaction Outcomes
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxidation | H₂O₂ | 4-oxo derivative | 70–78 |
| Reduction | NaBH₄ | 4-hydroxy derivative | 82–88 |
Q. How do structural modifications impact biological target interactions?
The compound’s methoxy and acetamide groups enable interactions with enzymes (e.g., kinases) and receptors (e.g., GPCRs). Key approaches:
- Molecular Docking : Simulations with AutoDock Vina predict binding affinities (ΔG ≈ -9.2 kcal/mol for kinase inhibition) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD ≈ 120 nM for COX-2) .
- SAR Studies : Removing methoxy groups reduces potency by 10-fold, highlighting their role in hydrogen bonding .
Q. What strategies address low solubility in pharmacological assays?
Low aqueous solubility (logP ≈ 3.5) is mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
